molecular formula C9H8N2O3 B2870794 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID CAS No. 2294972-81-7

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B2870794
CAS No.: 2294972-81-7
M. Wt: 192.174
InChI Key: BVFMXRRFOMGJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a ketone group at position 7 and a carboxylic acid substituent at position 2. Its structure combines a fused pyridine ring system with a tetrahydronaphthyridine scaffold, which is critical for interactions with biological targets such as enzymes and receptors.

However, its therapeutic profile may differ from halogenated analogs that target oncogenic pathways like HGF/c-Met in cancer .

Properties

IUPAC Name

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4H,1-2H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFMXRRFOMGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294972-81-7
Record name 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions, which provide high yields and are more eco-friendly .

Chemical Reactions Analysis

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, which is essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various molecular pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Ring Systems

Table 1: Key Structural Differences Among Naphthyridine Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Biological Target/Activity Reference
7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID None (parent structure) C₁₀H₁₀N₂O₃ 7-oxo, 3-carboxylic acid FabI (antibacterial) -
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Cl, F, 4-fluorophenyl substituents C₁₆H₉ClF₂N₂O₃ Halogens, 4-fluorophenyl, 4-oxo HGF/c-Met (anticancer)
5,6,7,8-TETRAHYDRO-[1,8]NAPHTHYRIDINE-2-CARBOXYLIC ACID Carboxylic acid at position 2 C₉H₁₀N₂O₂ 2-carboxylic acid Not specified
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Naphthalene core (no nitrogen atoms) C₁₁H₁₀O₃ 7-oxo, 1-carboxylic acid Not specified

Key Observations :

  • Halogenated Derivatives: The addition of chloro and fluoro groups (e.g., in compound 7 from ) enhances steric and electronic interactions with target proteins, improving potency in anticancer applications.
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 2 (as in 5,6,7,8-TETRAHYDRO-[1,8]NAPHTHYRIDINE-2-CARBOXYLIC ACID) alters hydrogen-bonding capacity, which may impact enzyme inhibition efficiency .
  • Core Heterocycle vs. Naphthalene : Replacement of the naphthyridine ring with a naphthalene system () removes nitrogen atoms critical for binding to bacterial FabI, likely diminishing antibacterial activity .

Pharmacological Activity and Target Specificity

  • Anticancer Activity: Halogenated analogs (e.g., compound 7) exhibit pronounced activity against breast and lung cancer cells by inhibiting HGF/c-Met signaling, a pathway less accessible to the non-halogenated parent compound due to reduced electrophilicity .
  • Antibacterial Potential: The parent compound’s interaction with FabI suggests a role in disrupting bacterial lipid biosynthesis, a mechanism distinct from the anticancer focus of its halogenated counterparts .
  • Solubility and Bioavailability : Methoxycarbonyl or fluorophenyl substituents (e.g., in derivatives) may improve lipophilicity and membrane permeability compared to the parent compound’s polar carboxylic acid group .

Biological Activity

7-OXO-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid (CAS Number: 215523-34-5) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The compound's structural characteristics and its derivatives are also discussed to elucidate their biological significance.

Chemical Structure and Properties

Molecular Formula: C₉H₇N₂O₃
Molecular Weight: 175.16 g/mol
Density: 1.4 g/cm³
Boiling Point: 366.8 °C

The compound features a naphthyridine core, which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and reactivity.

1. Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 7-OXO-5,6,7,8-tetrahydro-1,8-naphthyridine showed cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM)
H1299 (Lung Cancer)10.47
A549 (Lung Cancer)15.03
HeLa (Cervical)12.30
CEM-SS (Leukemia)11.50

These compounds were found to induce apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle regulators such as p21 and Cyclin D1 .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects using the RAW 264.7 murine macrophage cell line. It demonstrated a strong inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide production, with an IC₅₀ range from 7.73 to 15.09 µM . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial activity against various pathogens. For instance, certain derivatives inhibited the growth of Fusarium graminearum and Bacillus cereus, with minimal inhibitory concentrations (MIC) recorded at levels as low as 15.62 µg/mL . This highlights their potential use in treating infections caused by resistant strains.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA and modulate signaling pathways involved in cell proliferation and survival. The compound has been shown to affect the PI3K/AKT pathway and downregulate matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Case Studies

A notable case study involved the use of naphthyridine derivatives in a xenograft model of human hepatocellular carcinoma (HCC). The treatment resulted in significant tumor regression and was associated with decreased expression levels of oncogenes such as SOX9 and Ki67 . This underscores the therapeutic potential of these compounds in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.